molecular formula C30H27BrN2O3S B431348 2-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-methylphenyl)-4-(methylsulfanyl)butanamide (non-preferred name)

2-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-methylphenyl)-4-(methylsulfanyl)butanamide (non-preferred name)

Cat. No.: B431348
M. Wt: 575.5g/mol
InChI Key: QCMINVCRFOUGRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-methylphenyl)-4-(methylsulfanyl)butanamide (non-preferred name) is a useful research compound. Its molecular formula is C30H27BrN2O3S and its molecular weight is 575.5g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-methylphenyl)-4-(methylsulfanyl)butanamide (non-preferred name) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-methylphenyl)-4-(methylsulfanyl)butanamide (non-preferred name) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H27BrN2O3S

Molecular Weight

575.5g/mol

IUPAC Name

2-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-methylphenyl)-4-methylsulfanylbutanamide

InChI

InChI=1S/C30H27BrN2O3S/c1-17-11-13-18(14-12-17)32-27(34)23(15-16-37-2)33-28(35)25-24-19-7-3-5-9-21(19)30(31,26(25)29(33)36)22-10-6-4-8-20(22)24/h3-14,23-26H,15-16H2,1-2H3,(H,32,34)

InChI Key

QCMINVCRFOUGRK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C(CCSC)N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)Br

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(CCSC)N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)Br

Origin of Product

United States

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